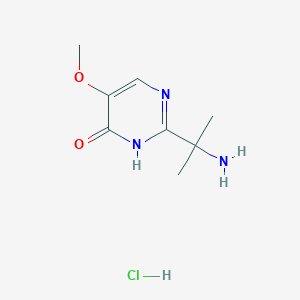

2-(2-Aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one hydrochloride is a chemical compound that has gained significant importance in the field of scientific research. It is a pyrimidine derivative that has been used in various studies due to its unique properties.

Applications De Recherche Scientifique

Transformations into Derivatives

Research has shown that derivatives of pyrimidinones, such as 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, can be transformed into 2-alkyl(and 2-aryl)amino-derivatives, and further into 4-chloro derivatives through specific chemical reactions, indicating the compound's versatility in synthetic organic chemistry (Botta et al., 1985).

Antimicrobial Applications

Another research avenue has explored the antimicrobial properties of pyrimidinone derivatives. Synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated notable antibacterial and antifungal activities, suggesting potential for development as antimicrobial agents (Hossan et al., 2012).

Electronic Structure and Hydrogen Bonding

Studies on the electronic structure and hydrogen bonding capabilities of nitrosopyrimidine derivatives have revealed insights into their polarized electronic structures and supramolecular assembly in one and two dimensions. This knowledge is crucial for designing molecules with specific properties for use in materials science and molecular engineering (Yépes et al., 2012).

Environmental Degradation

Research involving Aspergillus niger demonstrated the fungus's ability to degrade chlorimuron-ethyl, a herbicide, into metabolites via cleavage of the sulfonylurea bridge, highlighting the compound's relevance in bioremediation and environmental science (Sharma et al., 2012).

Analgesic and Anti-inflammatory Properties

The synthesis and evaluation of novel pyrazolone derivatives attached to a pyrimidine moiety for their anti-inflammatory, analgesic, and antipyretic activities revealed promising results. This suggests potential pharmaceutical applications for derivatives of the compound in treating pain and inflammation (Antre et al., 2011).

Mécanisme D'action

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .

Biochemical Pathways

Given the lack of specific target identification, it is challenging to predict the exact biochemical pathways this compound might influence .

Result of Action

The molecular and cellular effects of Starbld0030146’s action are currently unknown. Without knowledge of its specific targets and mode of action, it is difficult to predict the compound’s effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-(2-aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-8(2,9)7-10-4-5(13-3)6(12)11-7;/h4H,9H2,1-3H3,(H,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAWZTPUYUBGNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C(=O)N1)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743477.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2743478.png)

![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2743479.png)

![4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2743485.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2743491.png)